2-Chloro-5-fluorobenzothiazole
Overview
Description
2-Chloro-5-fluorobenzothiazole is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzothiazole ring enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluorobenzothiazole can be synthesized through several methods. One common method involves the reaction of 5-fluoro-2-mercaptobenzothiazole with sulfuryl chloride. The reaction is carried out by adding sulfuryl chloride to 5-fluoro-2-mercaptobenzothiazole and stirring the mixture at room temperature. The mixture is then heated to 60°C for 40 minutes. After cooling, the solution is poured onto ice and extracted with ethyl acetate. The organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to improve yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluorobenzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Electrophilic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzothiazoles with various functional groups replacing the chlorine atom.
Electrophilic Substitution: Products include halogenated or nitrated benzothiazoles.
Oxidation and Reduction: Products include oxidized or reduced derivatives of this compound.
Scientific Research Applications
2-Chloro-5-fluorobenzothiazole has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluorobenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions and therapeutic potential.
Comparison with Similar Compounds
2-Chloro-5-fluorobenzothiazole can be compared with other similar compounds, such as:
2-Chloro-6-fluorobenzothiazole: Similar structure but with the fluorine atom at a different position, leading to different reactivity and biological activity.
2-Chloro-5-methylbenzothiazole: Contains a methyl group instead of a fluorine atom, resulting in different chemical properties and applications.
2-Fluoro-5-chlorobenzothiazole: Similar structure but with the positions of chlorine and fluorine atoms swapped, affecting its reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-fluoro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMBREJYLPBYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459763 | |
Record name | 2-Chloro-5-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154327-27-2 | |
Record name | 2-Chloro-5-fluorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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